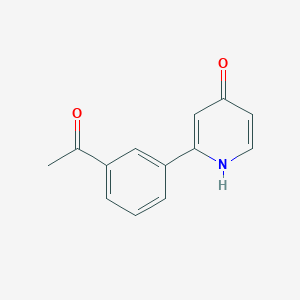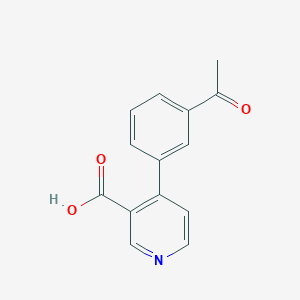
2-(4-Acetylphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetylphenyl)-4-hydroxypyridine (2-AP4H) is a synthetic compound with a wide range of potential applications in the scientific and medical fields. It is a stable, colorless, and water-soluble compound that can be synthesized with a high purity of 95%. This compound has a variety of biochemical and physiological effects that have been studied in multiple scientific research applications. In
科学的研究の応用
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been studied in a variety of scientific research applications, including its effects on the production of nitric oxide, its antioxidant properties, and its potential to inhibit the growth of certain cancer cells. It has also been studied for its potential to inhibit the production of tumor necrosis factor-alpha and its ability to reduce inflammation.
作用機序
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to interact with various proteins and enzymes in the body, including nitric oxide synthase and cyclooxygenase-2. It has also been shown to interact with the transcription factor nuclear factor-kappa B, which is involved in the regulation of inflammation and the production of inflammatory cytokines.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its ability to inhibit the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
実験室実験の利点と制限
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% has several advantages for use in lab experiments. It is a stable and water-soluble compound that can be synthesized with a high purity of 95%. It also has a variety of biochemical and physiological effects that can be studied in multiple scientific research applications. However, there are some limitations to using 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% in lab experiments. For example, it is not a naturally occurring compound, so it is not available in large quantities, and it is not easily accessible.
将来の方向性
The potential of 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% as a therapeutic agent is still being studied. Some potential future directions include:
1. Investigating its anti-inflammatory and anti-oxidant effects in more detail.
2. Studying its potential to inhibit the growth of cancer cells.
3. Examining its ability to regulate the production of nitric oxide, tumor necrosis factor-alpha, and cyclooxygenase-2.
4. Exploring its potential to be used in the treatment of various diseases, such as diabetes and cardiovascular disease.
5. Investigating its potential to be used in the development of new drugs and treatments.
6. Examining its ability to interact with other proteins and enzymes in the body.
7. Evaluating its potential to be used in the diagnosis and treatment of neurological disorders.
8. Exploring its potential to be used as a diagnostic tool.
9. Investigating its potential to be used in the development of new medical technologies.
10. Examining its potential to be used in the development of new materials.
合成法
2-(4-Acetylphenyl)-4-hydroxypyridine, 95% can be synthesized through a simple, two-step method. The first step involves the reaction of 4-acetylphenol and pyridine-2-carbaldehyde in the presence of a base, such as pyridine or sodium hydroxide, to form 2-(4-acetylphenyl)-4-hydroxypyridine. The second step involves the reaction of the intermediate product with a strong acid, such as hydrochloric acid, to form 2-(4-Acetylphenyl)-4-hydroxypyridine, 95% with a purity of 95%.
特性
IUPAC Name |
2-(4-acetylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-2-4-11(5-3-10)13-8-12(16)6-7-14-13/h2-8H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEZRRVCUMLCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692529 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Acetylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261991-44-9 |
Source


|
| Record name | 2-(4-Acetylphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














